molecular formula C19H17N3O B5606156 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 879065-07-3

2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5606156
CAS No.: 879065-07-3
M. Wt: 303.4 g/mol
InChI Key: NSVPHSIPMCHKMM-UHFFFAOYSA-N
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Description

2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles

Preparation Methods

The synthesis of 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzimidazole with 2-methylbenzyl chloride under basic conditions, followed by cyclization with appropriate reagents to form the pyrimido[1,2-a]benzimidazole core. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one can be compared with other similar compounds, such as:

    2-methyl-3-(2-methylbenzyl)imidazo[1,2-a]pyridine: This compound has a similar structure but with a pyridine ring instead of a benzimidazole ring.

    2-methyl-3-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine: This compound features a pyrazolo ring fused to a pyrimidine ring.

    2-methyl-3-(2-methylbenzyl)triazolo[1,5-a]pyrimidine: This compound has a triazolo ring fused to a pyrimidine ring

Properties

IUPAC Name

2-methyl-3-[(2-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-12-7-3-4-8-14(12)11-15-13(2)20-19-21-16-9-5-6-10-17(16)22(19)18(15)23/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVPHSIPMCHKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(NC3=NC4=CC=CC=C4N3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147211
Record name 2-Methyl-3-[(2-methylphenyl)methyl]pyrimido[1,2-a]benzimidazol-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879065-07-3
Record name 2-Methyl-3-[(2-methylphenyl)methyl]pyrimido[1,2-a]benzimidazol-4(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879065-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-[(2-methylphenyl)methyl]pyrimido[1,2-a]benzimidazol-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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